molecular formula C36H34BNO2 B14071686 3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester CAS No. 952431-32-2

3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester

Cat. No.: B14071686
CAS No.: 952431-32-2
M. Wt: 523.5 g/mol
InChI Key: IGVLUXMBBQIICG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester typically involves the reaction of 3-(Dibiphenyl-4-ylamino)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and other functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester involves its ability to form stable complexes with transition metals. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of various complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester stands out due to its unique reactivity and low toxicity, making it a preferred choice in various chemical reactions. Its ability to form stable complexes with transition metals and participate in cross-coupling reactions highlights its significance in organic synthesis .

Properties

CAS No.

952431-32-2

Molecular Formula

C36H34BNO2

Molecular Weight

523.5 g/mol

IUPAC Name

N,N-bis(4-phenylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C36H34BNO2/c1-35(2)36(3,4)40-37(39-35)31-16-11-17-34(26-31)38(32-22-18-29(19-23-32)27-12-7-5-8-13-27)33-24-20-30(21-25-33)28-14-9-6-10-15-28/h5-26H,1-4H3

InChI Key

IGVLUXMBBQIICG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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